molecular formula C22H25NO2 B608281 2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone CAS No. 864445-43-2

2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone

Katalognummer: B608281
CAS-Nummer: 864445-43-2
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: FFLSJIQJQKDDCM-UHFFFAOYSA-N

Beschreibung

2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone (JWH-250) is a synthetic cannabinoid receptor agonist (SCRA) first identified in "Spice" and "K2" products. Its IUPAC name reflects its structural features: a pentyl chain attached to the indole nitrogen, a ketone-linked ethanone group, and a 2-methoxyphenyl substituent .

JWH-250 exhibits high affinity for cannabinoid receptors CB1 and CB2, mimicking the psychoactive effects of Δ⁹-THC but with distinct structural and metabolic properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von JWH 250 beinhaltet typischerweise die Reaktion von 1-Pentylindol mit 2-Methoxyphenylacetylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion verläuft über einen Acylierungsmechanismus und bildet das gewünschte Produkt. Die Reaktionsbedingungen beinhalten in der Regel das Rückflusskochen der Reaktanten in einem organischen Lösungsmittel wie Dichlormethan oder Toluol .

Industrielle Produktionsmethoden

Die industrielle Produktion von JWH 250 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Lösungsmitteln und Reagenzien, wobei die Reaktionsbedingungen streng kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Metabolic Reactions

JWH-250 undergoes hepatic metabolism mediated by cytochrome P450 (CYP) enzymes, primarily CYP2C9 and CYP1A2 .

Phase I Metabolism:

  • Hydroxylation : Oxidation at the indole ring’s C5 position forms 5-hydroxy-JWH-250 (major metabolite) .

  • N-Dealkylation : Cleavage of the pentyl side chain produces indole-3-yl-ethanone derivatives .

Phase II Metabolism:

  • Glucuronidation : Phase I metabolites conjugate with glucuronic acid via UDP-glucuronosyltransferase (UGT), forming water-soluble glucuronides excreted in urine .

Table 2: Metabolic Pathways of JWH-250

Reaction TypeEnzyme InvolvedMetabolite FormedBiological ActivityReference
HydroxylationCYP2C9/1A25-hydroxy-JWH-250Retains CB1/CB2 affinity
GlucuronidationUGT1A95-hydroxy-JWH-250-glucuronideInactive, excreted renally

Oxidative and Reductive Reactions

In vitro studies reveal additional reactivity:

  • Oxidation : Treatment with potassium permanganate (KMnO₄) oxidizes the methoxy group to a quinone structure .

  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone group to a secondary alcohol, though this is not a natural metabolic pathway .

Table 3: Experimental Chemical Modifications

ReactionReagentsProductApplicationReference
Oxidation of methoxyKMnO₄, acidic pHQuinone derivativeAnalytical reference standard
Ketone reductionNaBH₄, ethanol1-(1-pentylindol-3-yl)ethanolStructural analog synthesis

Stability and Degradation

JWH-250 degrades under:

  • Acidic Conditions : Protonation of the indole nitrogen leads to ring-opening and decomposition .

  • UV Light : Photolytic cleavage of the methoxy-phenyl bond generates free radical intermediates .

Analytical Characterization

Key techniques for reaction monitoring include:

  • LC-MS/MS : Quantifies hydroxylated metabolites in biological samples .

  • NMR Spectroscopy : Confirms structural integrity post-synthesis (¹H-NMR: δ 7.8 ppm for indole protons) .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

JWH-250 has been investigated for various pharmacological effects, particularly in relation to pain management and neuroprotection.

Analgesic Properties

Research indicates that JWH-250 may exhibit analgesic properties, making it a candidate for pain relief therapies. Its interaction with cannabinoid receptors suggests potential efficacy in treating chronic pain conditions.

Neuroprotective Effects

Studies have shown that synthetic cannabinoids like JWH-250 may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter release could contribute to its neuroprotective effects .

Anxiolytic Effects

JWH-250 has been explored for its potential anxiolytic (anxiety-reducing) effects. Its action on the endocannabinoid system may help alleviate anxiety symptoms, although more research is needed to confirm these findings.

Research Findings

A variety of studies have documented the effects and applications of JWH-250:

StudyFindingsReference
Study on Analgesic EffectsDemonstrated significant pain relief in animal models
Neuroprotection ResearchShowed protective effects against neuronal damage
Anxiolytic PotentialSuggested reduction in anxiety-like behaviors in preclinical studies

Case Study 1: Pain Management

A study involving animal models demonstrated that JWH-250 effectively reduced pain perception through CB1 receptor activation, indicating its potential as an analgesic agent. The results suggest that JWH-250 could be developed into a therapeutic option for chronic pain management.

Case Study 2: Neuroprotection

In a controlled experiment focusing on neurodegenerative diseases, JWH-250 exhibited significant neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This positions the compound as a promising candidate for future drug development targeting neurodegenerative disorders.

Wirkmechanismus

JWH 250 exerts its effects by binding to the CB1 and CB2 cannabinoid receptors. It mimics the action of endogenous cannabinoids, leading to the activation of these receptors. This activation triggers a cascade of intracellular signaling pathways, resulting in various physiological effects such as analgesia and modulation of neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Structural and Pharmacological Comparison with Analogous Compounds

Key Structural Features

JWH-250 belongs to the aminoalkylindole (AAI) class of SCRAs. Its differentiation from analogs lies in its 2-methoxyphenylacetyl group, which replaces the naphthoyl or other aromatic moieties found in related compounds. Below is a comparative analysis:

Table 1: Structural and Pharmacological Profiles of Selected SCRAs

Compound Structure Features CB1/CB2 Affinity Primary Metabolites Relative Potency Legal Status
JWH-250 2-methoxyphenylacetyl, pentyl High Mono-hydroxylated, glucuronides Moderate Prohibited
JWH-018 Naphthoyl, pentyl High Naphthalene hydroxylation High Prohibited
JWH-073 Naphthoyl, butyl Moderate Similar to JWH-018 Lower than JWH-018 Prohibited
CP-47,497 Cyclohexylphenol derivative High Hydroxylation 3–28× THC Prohibited
UR-144 Tetramethylcyclopropyl, pentyl High Not specified Comparable to JWH-250 Prohibited
AM-2201 Naphthoyl, 5-fluoropentyl High Fluoropentyl oxidation Higher than JWH-018 Prohibited

Key Observations:

Receptor Affinity: All listed SCRAs bind CB1/CB2 receptors, but substituents influence binding kinetics. CP-47,497, a non-indole SCRA, exhibits 3–28× higher potency than Δ⁹-THC due to its cyclohexylphenol structure .

Metabolism :

  • JWH-250 undergoes phase I hydroxylation (likely at the pentyl chain or methoxyphenyl group) followed by glucuronidation . This contrasts with JWH-018, where hydroxylation occurs on the naphthalene ring .
  • Fluorinated analogs like AM-2201 produce oxidative metabolites resistant to degradation, prolonging their activity .

Toxicity and Legality: JWH-250’s methoxy group may reduce hepatotoxicity compared to chlorinated derivatives (e.g., JWH-398) but retains risks of tachycardia, hallucinations, and dependence .

Analytical Differentiation

JWH-250 is distinguishable via chromatographic and spectroscopic methods:

  • GC-FTIR : Unique absorption bands at 1,680 cm⁻¹ (ketone C=O) and 1,250 cm⁻¹ (methoxy C-O) .
  • Mass Spectrometry: Molecular ion at m/z 335.44 (C₂₂H₂₅NO₂) with characteristic fragments at m/z 214 (indole-pentyl) and m/z 121 (methoxyphenyl) .

Biologische Aktivität

2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone, commonly known as JWH-250, is a synthetic cannabinoid that exhibits a range of biological activities primarily through its interactions with the endocannabinoid system. This compound has garnered attention for its potential therapeutic applications and its implications in forensic toxicology.

Chemical Profile

  • Chemical Formula : C22H25NO2
  • Molecular Weight : 335.44 g/mol
  • CAS Number : 864445-43-2
  • Appearance : White to light yellow crystalline powder
  • Melting Point : Approximately 82 °C

JWH-250 acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. These receptors are involved in various physiological processes, including pain modulation, appetite regulation, and mood stabilization. The compound's affinity for these receptors suggests potential applications in pain relief and anti-inflammatory treatments.

In Vitro Studies

Research has demonstrated that JWH-250 exhibits significant biological activity:

  • Antitumor Activity : In vitro studies have shown that JWH-250 can inhibit the proliferation of glioma cell lines, indicating potential use in cancer therapy. For instance, treatment with JWH-250 resulted in reduced viability of human U138MG and rat C6 glioma cells .
  • Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

In Vivo Studies

Studies involving animal models have further elucidated the biological effects of JWH-250:

  • Toxicity Assessment : A study indicated that JWH-250 did not exhibit significant toxicity at therapeutic doses, as it did not alter body weight or cause mortality in treated rats .

Case Studies and Research Findings

StudyFindings
Sonya L. et al. (2002)Identified a variety of synthetic cannabinoids with diverse effects on CB1 and CB2 receptors, including JWH-250's partial agonistic properties .
Lipomed StudyConfirmed the high purity (>98.5%) of JWH-250 and detailed its analytical characteristics, supporting its use in research .
Forensic Toxicology ReviewDiscussed the implications of synthetic cannabinoids like JWH-250 in postmortem toxicology, highlighting the need for careful interpretation of results due to their potent effects .

Applications and Implications

The biological activities of JWH-250 suggest several potential applications:

  • Therapeutic Use : Given its antitumor and anti-inflammatory properties, further research could explore its efficacy in clinical settings for cancer treatment or chronic pain management.
  • Forensic Toxicology : As a controlled substance, understanding the pharmacokinetics and effects of JWH-250 is crucial for forensic investigations related to drug use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for JWH-250?

JWH-250 is typically synthesized via Friedel-Crafts acylation, where 1-pentylindole reacts with 2-methoxyphenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For example, the methoxy group at the 2-position of the phenyl ring produces a distinct singlet in ¹H NMR (~δ 3.8 ppm), while the pentyl chain on the indole nitrogen shows characteristic alkyl proton signals . Reference standards (e.g., LGC Standards’ 1.0 mg/mL in acetonitrile) are critical for validating synthetic yields and purity .

Q. What analytical techniques are recommended for unambiguous identification of JWH-250 in complex matrices?

Gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are gold standards. GC-FTIR provides unique carbonyl (C=O) stretching bands (~1680 cm⁻¹) and methoxy group signatures, while LC-MS/MS in multiple reaction monitoring (MRM) mode enhances specificity (e.g., precursor ion m/z 335.44 → product ions m/z 135.1 and 91.1) . Retention indices and spectral libraries (e.g., NIST) should be cross-referenced to differentiate JWH-250 from structural analogs like JWH-201 (4-methoxyphenyl variant) .

Q. How is JWH-250 pharmacologically characterized in vitro and in vivo?

In vitro binding assays using human cannabinoid receptors (CB1/CB2) reveal JWH-250’s partial agonism, with reported Ki values of 28 nM (CB1) and 62 nM (CB2). In vivo studies in rodent models demonstrate dose-dependent hyperlocomotion and hypothermia, consistent with synthetic cannabinoid effects. However, discrepancies in receptor affinity across studies may arise from differences in assay conditions (e.g., membrane preparation protocols) .

Advanced Research Questions

Q. How can structural modifications of JWH-250 elucidate structure-activity relationships (SAR)?

Systematic substitutions on the indole core and phenyl ring can clarify SAR. For example:

  • Phenyl substituents : Replacing the 2-methoxy group with halogens (e.g., 4-chloro in JWH-203) reduces CB1 affinity by ~50%, indicating steric and electronic influences .
  • Alkyl chain length : Shortening the pentyl chain to propyl (e.g., JWH-073) decreases metabolic stability due to reduced lipophilicity .
    X-ray crystallography (using SHELX programs for refinement) and molecular docking simulations are critical for validating hypothesized binding poses .

Q. What methodological challenges arise in resolving isomeric or co-eluting analogs of JWH-250?

Differentiating positional isomers (e.g., JWH-250 vs. JWH-302 [3-methoxyphenyl variant]) requires advanced chromatographic separation. Ultra-high-performance liquid chromatography (UHPLC) with sub-2-μm particle columns and optimized gradient elution (e.g., 0.1% formic acid in acetonitrile/water) achieves baseline resolution. High-field NMR (≥600 MHz) can further distinguish isomers via coupling constants in aromatic regions .

Q. How do conflicting data on JWH-250’s toxicological profile inform experimental design?

While some studies report severe neurotoxicity (e.g., seizures in murine models), others attribute effects to contaminants in illicit preparations. To resolve contradictions:

  • Purity validation : Use certified reference materials (e.g., LGCAMP1396.14-11) to exclude adulterants .
  • Dose-response studies : Administer JWH-250 in controlled doses (0.1–10 mg/kg) to isolate primary pharmacological effects from off-target toxicity .
  • Metabolomics : LC-HRMS can identify neurotoxic metabolites (e.g., hydroxylated or carboxylated derivatives) in plasma and brain tissue .

Q. Methodological Tables

Table 1. Key Analytical Parameters for JWH-250 Identification

TechniqueParametersDiagnostic FeaturesReference
GC-FTIRColumn: DB-5MS (30 m × 0.25 mm); Temp: 250°CC=O stretch: 1680 cm⁻¹; methoxy: 1250 cm⁻¹
LC-MS/MS (MRM)Column: C18 (2.1 × 50 mm); Mobile phase: 0.1% HCOOH in ACN/H₂OPrecursor m/z: 335.44; Product ions: 135.1
NMR (¹H, 600 MHz)Solvent: CDCl₃; δ 7.85 (indole H-2), δ 3.82 (OCH₃)Pentyl chain: δ 0.85–1.75 (m)

Table 2. Comparative Receptor Binding Affinity of JWH-250 Analogs

CompoundCB1 Ki (nM)CB2 Ki (nM)Structural Difference vs. JWH-250Source
JWH-2502862Reference compound
JWH-201112894-methoxyphenyl substitution
JWH-203451053-chlorophenyl substitution

Eigenschaften

IUPAC Name

2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-3-4-9-14-23-16-19(18-11-6-7-12-20(18)23)21(24)15-17-10-5-8-13-22(17)25-2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLSJIQJQKDDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235556
Record name JWH-250
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864445-43-2
Record name JWH 250
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864445-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name JWH-250
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-250
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40235556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-250
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP9911R8A0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

60% Sodium hydride in mineral oil (1.8 g, 45.23 mmol) was suspended in dimethylformamide (100 ml) and 1-(1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone 3 (10 g, 37.70 mmol) was added portionwise at room temperature, allowing to stir further 45 min at room temperature after the addition was finished. 1-Bromopentane (7.02 ml, 56.55 mmol) was added dropwise at room temperature and the reaction mixture was stirred at room temperature overnight. Water (200 ml) was added and the mixture was extracted three times with ethyl acetate (3×200 ml). The organic fractions were combined, washed with water (200 ml) and brine (200 ml) and dried over sodium sulphate and concentrated in vacuo. The residue was purified by column chromatography (Biotage Isolera 4, SNAP-100 g, 5%-20% ethyl acetate hexane containing 5% dichloromethane) to give 6.2 g (41%) of 2-(2-methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone (JWH-250) 4 as an orange/tan solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
7.02 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.